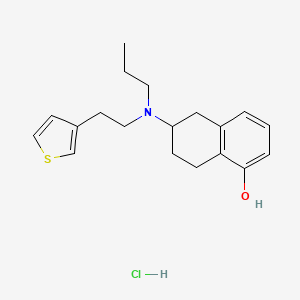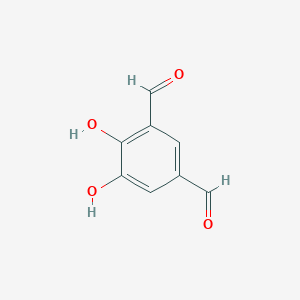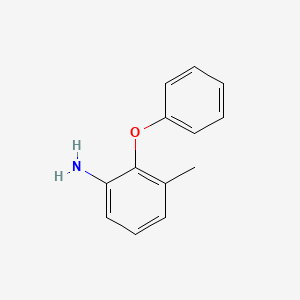
2-(2-(Thiophen-3-yl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Thiophen-3-yl)phenyl)acetic acid is a compound that belongs to the family of thiophene derivatives, which are known for their interesting chemical properties and potential biological activities. Thiophene is a five-membered sulfur-containing heterocycle that is often used as a building block in organic synthesis. The presence of the phenylacetic acid moiety suggests that this compound could have anti-inflammatory properties, as indicated by the activity of similar structures .
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps and various reagents. For example, some derivatives are synthesized by cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Another approach involves electrophilic substitution reactions on the thiophene ring, which can lead to a variety of substituted products . The synthesis of these compounds is often followed by characterization using techniques such as IR, NMR, and mass spectrometry to confirm their structures.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be quite complex, with various substituents influencing the overall conformation and properties of the molecule. For instance, triorganotin(IV) complexes of related compounds have been studied, revealing a polymeric trigonal bipyramidal configuration with hydrogen bonding between the phenolic proton and the phenolic oxygen . The crystal structure of some derivatives, such as N'-(1-phenyl-benzylidene)-2-(thiophen-3-yl)acetohydrazides, shows that the thiophene and phenyl rings can be significantly inclined relative to each other, affecting the molecule's reactivity and interactions .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution, which typically occurs at the α-position of the thiophene ring . They can also react with bases or carbon disulfide to form ketene dithioacetals, or with isothiocyanates to yield ketene-S,N- and N,N-acetals . These reactions can be used to further modify the thiophene derivatives and introduce new functional groups that may enhance their biological activity or alter their physical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific substituents and molecular structure. For instance, the solubility of these compounds can be influenced by the ionization degree of carboxylic acid groups, as seen in poly(2-thiophen-3-yl-malonic acid), which is soluble in aqueous base solution . The thermal stability and electrical conductivity of these materials are also important characteristics, with some derivatives showing good thermal stability and semiconductor-like conductivity . The presence of carboxylic acid groups can also suggest potential anti-inflammatory activity, as seen in substituted (2-phenoxyphenyl)acetic acids .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Conducting Polymers
2-(2-(Thiophen-3-yl)phenyl)acetic acid derivatives are used in the synthesis of conducting polymers. Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) monomer, synthesized via reaction of thiophen-3-yl acetyl chloride with 4-pyrrol-1-yl phenol, was utilized to achieve homopolymers through electrochemical and chemical polymerization techniques. Copolymers of TAPE with bithiophene or pyrrole were synthesized for use in electrochromic devices. The structure, thermal behavior, and conductivity of these polymers were extensively studied using techniques like NMR, FTIR, DSC, TGA, and SEM (Bingöl et al., 2005).
Biological Activities and Toxicity Studies
Compounds containing the thiophen-3-yl moiety have shown various biological activities including analgesic, neuroleptic, diuretic, anti-inflammatory, mild antimicrobial, and other effects. A series of esthers of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids were synthesized, and their physical, chemical properties and acute toxicity were explored. The compounds were found to be low-toxic or practically non-toxic, indicating their potential for safe pharmaceutical applications (Salionov, 2015).
Electrochemical Sensors
The thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (TAE) is used as a monomer in conducting polymer sensors. Such sensors are designed for biological applications like DNA hybridization electrochemical sensors. These sensors utilize the conducting properties of polymers synthesized from TAE to monitor biological recognition events through changes in electrochemical signals (Cha et al., 2003).
Photovoltaic Applications
Derivatives of 2-(2-(Thiophen-3-yl)phenyl)acetic acid are used in the molecular engineering of organic sensitizers for solar cell applications. Sensitizers like JK-1 and JK-2, featuring a thiophene moiety, exhibit high incident photon to current conversion efficiency. They play a critical role in the enhancement of photovoltaic performance of solar cells (Kim et al., 2006).
Antimicrobial Activity
Some thiophene-containing compounds exhibit remarkable antimicrobial activity. Compounds synthesized by reacting thiophene-2-aldehyde with other components showed promising antibacterial and antifungal activities against various strains of bacteria and fungi. This suggests the potential use of 2-(2-(Thiophen-3-yl)phenyl)acetic acid derivatives in the development of new antimicrobial agents (Patel & Patel, 2017).
Zukünftige Richtungen
Thiophene derivatives, including “2-(2-(Thiophen-3-yl)phenyl)acetic acid”, have attracted attention due to their potential applications in various fields . They have shown important pharmacological activities and find large application in material science and coordination chemistry . Therefore, future research may focus on exploring these applications further and developing new synthesis methods for these compounds .
Eigenschaften
IUPAC Name |
2-(2-thiophen-3-ylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)7-9-3-1-2-4-11(9)10-5-6-15-8-10/h1-6,8H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOGWDJJPKGWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Thiophen-3-yl)phenyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2565908.png)
![N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B2565909.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2565912.png)



![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2565921.png)
![3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2565924.png)
![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)
![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)



![Cyclopent-3-en-1-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2565931.png)